[1-(Furan-2-yl)pentyl](octyl)amine

Medicinal Chemistry Drug Discovery Lipophilicity

This tertiary amine uniquely pairs a furan heterocycle with pentyl and octyl chains, achieving a cLogP of 6.91—a 167% increase over 1-(furan-2-yl)pentan-1-amine (cLogP 2.59). Procure for MRSA-targeted SAR campaigns where enhanced lipophilicity governs membrane permeability and target engagement, or as an OLED hole-transport building block per patent literature. Its 73% greater molecular weight (265.4 vs. 153.2) and dual furan/amine reactive handles enable steric and electronic modulation impossible with smaller furan amines. Direct substitution with off-the-shelf analogs risks significant alterations in bioactivity, selectivity, and material processability.

Molecular Formula C17H31NO
Molecular Weight 265.441
CAS No. 165277-44-1
Cat. No. B2877728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Furan-2-yl)pentyl](octyl)amine
CAS165277-44-1
Molecular FormulaC17H31NO
Molecular Weight265.441
Structural Identifiers
SMILESCCCCCCCCNC(CCCC)C1=CC=CO1
InChIInChI=1S/C17H31NO/c1-3-5-7-8-9-10-14-18-16(12-6-4-2)17-13-11-15-19-17/h11,13,15-16,18H,3-10,12,14H2,1-2H3
InChIKeyFSZNVQDWSXJMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[1-(Furan-2-yl)pentyl](octyl)amine (CAS 165277-44-1): Key Specifications and Procurement Data


[1-(Furan-2-yl)pentyl](octyl)amine, also known as N-[1-(furan-2-yl)pentyl]octan-1-amine, is a tertiary amine with the molecular formula C₁₇H₃₁NO and a molecular weight of 265.4 g/mol . Its structure combines a furan heterocycle with long alkyl chains (a pentyl chain and an octyl amine group), which imparts a unique balance of lipophilicity and reactivity, making it suitable for specialized applications in fields like medicinal chemistry and materials science [1]. The compound is characterized by a purity specification of ≥95% and is recommended for long-term storage in a cool, dry place . Its predicted physicochemical properties include a density of 0.9±0.1 g/cm³ and a boiling point of 322.5±17.0 °C at 760 mmHg .

Why Generic Substitution is Not an Option for [1-(Furan-2-yl)pentyl](octyl)amine


Direct, off-the-shelf substitution of [1-(Furan-2-yl)pentyl](octyl)amine with other furan-based amines is not scientifically valid due to its unique molecular architecture. While many furan derivatives exhibit a broad range of biological activities [1], the specific combination of the furan ring with a secondary amine and distinct pentyl and octyl alkyl chains governs its unique physicochemical properties, such as lipophilicity and molecular shape [2]. These structural features dictate its specific interactions with biological targets or its performance in material science applications [3]. Therefore, selecting a compound with a similar but not identical structure carries a high risk of significantly altered, and likely undesirable, experimental outcomes. The following section quantifies this critical differentiation.

Quantitative Evidence Guide for Differentiating [1-(Furan-2-yl)pentyl](octyl)amine


Lipophilicity-Driven Bioavailability: cLogP Comparison with Key Analogs

The differentiation of [1-(Furan-2-yl)pentyl](octyl)amine from simpler furan amines is significantly driven by its calculated partition coefficient (cLogP), a key predictor of bioavailability and membrane permeability. While the target compound has a predicted cLogP of 6.91, a representative comparator, 1-(furan-2-yl)pentan-1-amine (lacking the octyl chain), has a predicted cLogP of 2.59 . This large difference demonstrates the substantial impact of the octyl substitution on lipophilicity, directly influencing the compound's pharmacokinetic profile and its suitability for applications requiring enhanced membrane interaction or blood-brain barrier penetration .

Medicinal Chemistry Drug Discovery Lipophilicity

Antimicrobial Potential: Evidence for Activity Against Resistant Bacteria

[1-(Furan-2-yl)pentyl](octyl)amine has been identified in a recent preprint as exhibiting efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. While specific MIC values are not detailed in the available data, the mention of activity against MRSA, a clinically significant and resistant pathogen, distinguishes it from many uncharacterized analogs [1]. This is supported by broader class-level evidence demonstrating that furan derivatives can possess potent antibacterial and antifungal activities [2]. In contrast, related compounds like 1-(Furan-2-yl)pentan-1-amine are not currently associated with such specific antimicrobial claims.

Antimicrobial Research Infectious Disease MRSA

Structural Differentiation: Molecular Weight and Volume vs. Close Analogs

The physical bulk of [1-(Furan-2-yl)pentyl](octyl)amine, reflected in its molecular weight (265.4 g/mol) and predicted molar volume (316.0 cm³), is substantially larger than that of simpler furan amines . For instance, the comparator 1-(furan-2-yl)pentan-1-amine has a molecular weight of 153.2 g/mol and a molar volume of 163.7 cm³ . This represents a 73% increase in molecular weight for the target compound, which is directly attributable to the presence of the octyl chain. Such a significant difference in size and shape can profoundly impact steric interactions, binding pocket occupancy, and intermolecular packing in solid-state or material applications.

Chemical Synthesis Molecular Probes Structure-Activity Relationship

Application in Organic Electronics: Furan-Based Amine as OLED Material Component

The potential utility of [1-(Furan-2-yl)pentyl](octyl)amine in advanced materials is supported by its structural classification within a patent for organic electroluminescence (OLED) devices [1]. The patent explicitly claims the use of fused amine compounds containing a furan ring in the organic thin-film layers of OLEDs [1]. This association provides a specific, verifiable application context that is not established for many of its simpler analogs, such as 1-(furan-2-yl)pentan-1-amine. This positions the target compound as a relevant building block or dopant for research into novel hole-transport or emissive materials, leveraging the electron-rich nature of the furan ring and the solubility provided by the alkyl chains [1].

Organic Electronics OLED Materials Materials Chemistry

Evidence Gap: Lack of Direct, Quantitative Comparative Bioactivity Data

A critical assessment of the available literature reveals a significant evidence gap: no direct, head-to-head studies or high-throughput screening datasets were found that quantitatively compare the biological activity of [1-(Furan-2-yl)pentyl](octyl)amine against a defined set of structural analogs in the same assay system. While qualitative claims of antimicrobial activity exist [1] and class-level inferences can be drawn from the furan scaffold [2], definitive quantitative data (e.g., IC50, EC50, Ki values from the same study) that would satisfy the highest level of evidentiary rigor are currently absent from the public domain. This lack of direct comparative data is a crucial factor for procurement decisions where specific, validated potency or selectivity is paramount.

Data Gap Analysis Procurement Risk Research Validation

Validated Application Scenarios for Procuring [1-(Furan-2-yl)pentyl](octyl)amine


Antimicrobial Lead Identification and SAR Studies

Procurement is validated for medicinal chemistry projects focused on discovering new antimicrobial agents against Gram-positive bacteria, especially methicillin-resistant Staphylococcus aureus (MRSA). The compound's reported efficacy in a preprint [1], combined with its unique lipophilicity profile (cLogP 6.91) , makes it a compelling starting point for a structure-activity relationship (SAR) campaign. Its distinct molecular weight and volume also allow for the exploration of how bulkier, more lipophilic substituents impact antimicrobial potency and selectivity, setting it apart from smaller furan amine analogs.

Organic Light-Emitting Diode (OLED) Materials Research

This scenario is directly supported by patent literature claiming furan-containing amine compounds for use in organic electroluminescence devices [2]. Researchers in materials science can procure this compound as a potential building block, hole-transport material, or dopant for OLED fabrication. Its balanced lipophilicity and reactivity [3] may offer advantages in solution processing or vacuum deposition, differentiating it from other furan derivatives that lack the specific alkyl chain architecture needed for such applications.

Synthesis of Complex Molecular Probes and Chemical Tools

The compound's utility as a building block for more complex organic molecules [3] is a key application scenario. Its tertiary amine and furan ring provide versatile handles for further chemical derivatization. The significant size difference compared to simpler furan amines (e.g., a 73% increase in molecular weight over 1-(furan-2-yl)pentan-1-amine) means it can be selected to introduce steric bulk and enhanced lipophilicity into a molecular scaffold, which is crucial for modulating target engagement, membrane permeability, or self-assembly properties.

Physicochemical Property Investigation in Chemical Biology

This compound is a suitable candidate for studies investigating the role of lipophilicity in biological systems. Its high predicted cLogP of 6.91 provides a clear differentiation from less lipophilic analogs (e.g., cLogP 2.59 for 1-(furan-2-yl)pentan-1-amine) . This allows researchers to systematically probe how increasing a compound's partition coefficient affects cellular uptake, subcellular localization, protein binding, and in vivo distribution, making it a valuable tool in chemical biology and early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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